molecular formula C23H15F3O4S B2648752 Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338423-88-4

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B2648752
CAS No.: 338423-88-4
M. Wt: 444.42
InChI Key: PLKRLPSFPIUNOB-UHFFFAOYSA-N
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Description

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is an organic compound characterized by its complex molecular structure It features phenyl and trifluoromethyl groups, as well as a benzofuran moiety, contributing to its unique properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone can be synthesized through multi-step organic reactions. One common method involves the synthesis of the benzofuran core followed by the introduction of the phenyl, trifluoromethyl, and sulfonyl groups. Typical conditions might involve:

  • Friedel-Crafts acylation to introduce the benzofuran core.

  • Use of trifluoromethylation agents such as trifluoromethyl iodide under copper catalysis.

  • Sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing these reactions for higher yields and purities. This often includes:

  • High-pressure reactors to increase reaction rates.

  • Continuous flow chemistry to ensure consistent product quality.

  • Enhanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone can participate in various chemical reactions including:

  • Oxidation: : Utilizing oxidizing agents such as potassium permanganate to convert susceptible groups to higher oxidation states.

  • Reduction: : Reducing agents like lithium aluminum hydride can target specific functionalities within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or benzofuran rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenating agents or nucleophiles like sodium amide.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation: : Conversion to carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or alkanes.

  • Substitution: : Halogenated derivatives or newly substituted benzofurans.

Scientific Research Applications

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is utilized across various research fields:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studying its effects on biological systems and potential as a pharmaceutical agent.

  • Medicine: : Investigating its potential therapeutic properties for various diseases.

  • Industry: : Used in the development of advanced materials due to its unique structural characteristics.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Molecular Targets: : It can interact with specific enzymes or receptors in biological systems, altering their activity.

  • Pathways Involved: : Involved in pathways such as signal transduction, cellular metabolism, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Other Compounds

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone stands out due to its unique trifluoromethyl and sulfonyl groups which impart specific properties like:

  • Enhanced stability.

  • Increased lipophilicity.

  • Unique reactivity.

Similar Compounds

  • Benzofuran derivatives: : Compounds like 1-benzofuran-2-carboxylic acid.

  • Trifluoromethylated compounds: : 3-(trifluoromethyl)phenylboronic acid.

  • Sulfonyl compounds: : Benzene sulfonamide derivatives.

By maintaining this complex structure, this compound offers unique opportunities for both research and industrial applications.

Properties

IUPAC Name

phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O4S/c24-23(25,26)16-9-6-10-17(13-16)31(28,29)14-19-18-11-4-5-12-20(18)30-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKRLPSFPIUNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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